molecular formula C11H14ClNO4S B1421580 4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266361-55-0

4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1421580
M. Wt: 291.75 g/mol
InChI Key: HEHUFYGNCAXPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid, also known as 4-Chloro-N-methylsulfonyl-benzamide (CMSB), is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important intermediate for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other chemicals. CMSB is also used in the development of new drugs and technologies.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

  • Molecular Docking and Vibrational Studies : The compound has been studied for its molecular docking and vibrational properties. These studies are crucial for understanding the interactions of the compound with other molecules, which is essential in drug design and material science. For instance, Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of butanoic acid, highlighting their potential in nonlinear optical materials and biological activities due to their interaction with Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

  • Spectroscopic Investigation and Molecular Docking : Further spectroscopic investigations and molecular docking evaluations were performed by Vanasundari et al. (2017) on similar butanoic acid derivatives, emphasizing their potential in van der Waals interactions, which are important for understanding molecular structures and reactivity (Vanasundari et al., 2017).

Crystal Engineering and Pharmacological Importance

  • Gamma Amino Acids in Crystal Engineering : The role of gamma amino acids like 4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid in crystal engineering has been explored. Báthori et al. (2015) studied the multicomponent crystals formed between baclofen, a gamma amino acid, and various acids, highlighting the importance of these compounds in creating specific molecular architectures (Báthori & Kilinkissa, 2015).

Optical and Nonlinear Optical Material Studies

  • Vibrational Spectra and Hyperpolarizability Analysis : The compound has been analyzed for its first-order hyperpolarizability and vibrational spectra, providing insights into its potential as a nonlinear optical material. Studies like those conducted by Muthu and Paulraj (2012) are essential for advancing materials science and developing new optical materials (Muthu & Paulraj, 2012).

Anticonvulsant and Pharmacological Studies

  • Anticonvulsant Properties : Research has also been conducted on the anticonvulsant properties of Schiff bases of gamma-aminobutyric acid (gammaAbu) and gamma-aminobutyramide (gammaAbuNH2), which are related to 4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid. Kaplan et al. (1980) explored these properties, indicating the pharmacological potential of these compounds (Kaplan et al., 1980).

properties

IUPAC Name

4-(3-chloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-18(16,17)13(7-3-6-11(14)15)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHUFYGNCAXPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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